

In Vivo Stability and Metabolism of Cl-Necrostatin-1: A Technical Guide

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Compound of Interest		
Compound Name:	CI-Necrostatin-1	
Cat. No.:	B10827272	Get Quote

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Introduction

CI-Necrostatin-1, also known as Necrostatin-1s (Nec-1s) or 7-CI-O-Nec-1, is a potent and selective second-generation inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It represents a significant improvement over its predecessor, Necrostatin-1, offering enhanced metabolic stability and target specificity. This technical guide provides a comprehensive overview of the current knowledge regarding the in vivo stability and metabolism of **CI-Necrostatin-1**, based on available scientific literature.

Core Concepts: Enhanced Stability and Selectivity

CI-Necrostatin-1 was developed to overcome the limitations of Necrostatin-1, which exhibited poor metabolic stability and off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO). The chemical modifications in **CI-Necrostatin-1**, specifically the chlorination at the 7th position of the indole ring and the replacement of the thiohydantoin with a hydantoin moiety, confer superior properties for in vivo applications.

Key advantages of **CI-Necrostatin-1** include:

• Improved Metabolic Stability: **CI-Necrostatin-1** demonstrates a significantly longer half-life in liver microsomal assays compared to Necrostatin-1.[1][2]



- Enhanced Selectivity: It is a highly selective inhibitor of RIPK1 and does not inhibit IDO, thus
 providing more precise insights into the role of RIPK1 in necroptosis and other signaling
 pathways.[3]
- Greater Potency: In cellular assays, Cl-Necrostatin-1 shows higher activity in inhibiting necroptosis.[4]

Quantitative Data on In Vivo Stability

While comprehensive pharmacokinetic data for **CI-Necrostatin-1** remains limited in publicly available literature, some key parameters have been reported, indicating its improved in vivo behavior compared to Necrostatin-1.

Table 1: In Vitro Metabolic Stability of Necrostatin Analogues

Compound	Assay System	Half-life (t½)	Reference
Necrostatin-1	Mouse Liver Microsomes	< 5 minutes	[2]
Cl-Necrostatin-1 (Nec- 1s)	Mouse Liver Microsomes	~ 1 hour	[2]

Table 2: In Vivo Plasma Concentration of CI-Necrostatin-1 in Mice

Dose (Intravenous)	Time Post-Injection	Plasma Concentration	Reference
1 mg/kg	30 minutes	0.74 μΜ	Ofengeim, D., et al. (2015)
1 mg/kg	30 minutes	0.31 μΜ	Ofengeim, D., et al. (2015)

Note: The variability in the reported plasma concentrations at the same time point may be due to experimental conditions or inter-animal variability.

Table 3: Pharmacokinetic Parameters of Necrostatin-1 in Rats (for comparison)



Route of Administrat ion	Dose	Cmax	t½	Absolute Bioavailabil ity	Reference
Intravenous	5 mg/kg	1733 μg/L	1.8 h	-	[5]
Oral	5 mg/kg	648 μg/L	1.2 h	54.8%	[5]

Metabolism

Detailed studies on the metabolic pathways of **CI-Necrostatin-1** and the characterization of its metabolites are not extensively reported in the available literature. A study on the related RIPK1 inhibitor, Sibiriline, indicated that Phase II transformations, such as glucuronidation and sulfation, are the primary metabolic routes.[6] It is plausible that **CI-Necrostatin-1** undergoes similar metabolic processes. Further investigation is required to elucidate the specific metabolic fate of **CI-Necrostatin-1** in vivo.

Experimental Protocols In Vivo Pharmacokinetic Study Design

A typical experimental design to determine the pharmacokinetic profile of **CI-Necrostatin-1** in a rodent model (e.g., rats or mice) would involve the following steps:

- Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be acclimatized for at least one week before the experiment.
- Dosing:
 - Intravenous (IV) Administration: CI-Necrostatin-1 is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered as a bolus dose via the tail vein.
 - Oral (PO) Administration: The compound is formulated in an appropriate vehicle (e.g.,
 0.5% carboxymethylcellulose) and administered by oral gavage.
- Blood Sampling:



- Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Blood is drawn from the jugular vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- Sample Preparation:
 - Plasma samples are thawed, and an internal standard is added.
 - Proteins are precipitated by adding a solvent like acetonitrile.
 - The mixture is centrifuged, and the supernatant is collected and evaporated to dryness.
 - The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis: Quantification of CI-Necrostatin-1 in plasma samples is performed using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using noncompartmental or compartmental methods to determine key pharmacokinetic parameters.

Detailed Protocol for LC-MS/MS Analysis of Cl-Necrostatin-1 in Rat Plasma

The following protocol is adapted from the validated method described by Wasik et al. (2018) for the determination of Necrostatin-1s.[7][8][9]

- 1. Sample Preparation:
- To 100 μ L of rat plasma, add 10 μ L of an internal standard solution (e.g., prednisone at 2.5 μ g/mL).
- Add 200 μL of acetonitrile to precipitate plasma proteins.
- · Vortex the mixture for 1 minute.



- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- 2. HPLC-DAD-Q-TOF Instrumentation and Conditions:
- HPLC System: Agilent 1290 Infinity LC system or equivalent.
- Mass Spectrometer: Agilent 6550 iFunnel Q-TOF LC/MS system or equivalent.
- Column: Zorbax Extend-C18, 2.1 × 50 mm, 1.8 μm.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - o 0-0.5 min: 25% B
 - o 0.5-4.5 min: 25% to 90% B
 - 4.5-5.5 min: 90% B
 - 5.5-5.6 min: 90% to 25% B
 - 5.6-8.0 min: 25% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 2 μL
- Column Temperature: 40°C







Ionization Mode: Positive Electrospray Ionization (ESI+)

• MS Parameters:

Capillary Voltage: 3500 V

Fragmentor Voltage: 175 V

Skimmer Voltage: 65 V

Gas Temperature: 250°C

Drying Gas Flow: 12 L/min

Nebulizer Pressure: 35 psig

• Mass Range: m/z 100-1000

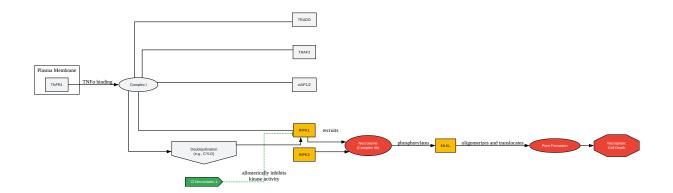
3. Method Validation:

The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7]

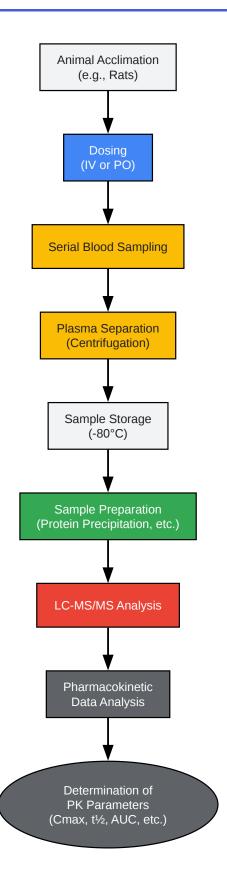
Visualizations

Signaling Pathway: Inhibition of Necroptosis by Cl-Necrostatin-1









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